molecular formula C10H9FN2O2 B15365047 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B15365047
M. Wt: 208.19 g/mol
InChI Key: VCCODRCLMQNFKO-UHFFFAOYSA-N
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Description

4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a fluorinated pyrrolopyridine derivative. This compound is part of a class of heterocyclic aromatic organic compounds that have shown significant potential in various scientific research applications, including medicinal chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a fluorinating agent to introduce the fluorine atom at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the pyridine ring to produce different derivatives.

  • Substitution: The fluorine atom at the 4-position can be substituted with other functional groups, leading to a variety of analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Fluorinated analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated drugs and materials.

Biology: In biological studies, 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

  • 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness: 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at specific positions on the pyrrolopyridine ring enhances its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

4-fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9FN2O2/c1-4-3-6(11)7-5(2)8(10(14)15)13-9(7)12-4/h3H,1-2H3,(H,12,13)(H,14,15)

InChI Key

VCCODRCLMQNFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(NC2=N1)C(=O)O)C)F

Origin of Product

United States

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